N-benzoyl-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea
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Overview
Description
Thioureas and their derivatives are organosulfur compounds that have applications in numerous fields such as organic synthesis and pharmaceutical industries . One of the key features is their ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .
Synthesis Analysis
Symmetric thiourea derivatives can be synthesized by the reaction of various anilines with CS2 . The reactivity of acyl thiourea derivatives has presented various organic transformations into other demanding scaffolds .Molecular Structure Analysis
The general structure of 1-(acyl/aroyl)-3-(mono or di-alkyl/aryl)thiourea is shown in Scheme 1 . The presence of both soft and hard donors within the same molecular framework facilitates title compounds to be applied as ion sensors and transition metal extractors .Chemical Reactions Analysis
Thiourea derivatives have been used extensively in promoting organic transformations . They have been the subject of extensive study in coordination chemistry .Physical and Chemical Properties Analysis
The physical and chemical properties of a specific thiourea derivative would depend on its exact molecular structure. For example, 3,5-Bis(trifluoromethyl)benzyl chloride has a molecular weight of 262.579 .Scientific Research Applications
Synthesis and Characterization
N-benzoyl-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea and similar thiourea derivatives are synthesized and characterized extensively in scientific research for their potential applications. These compounds are investigated for their structural, vibrational, and electronic properties through various techniques, including X-ray diffraction analysis, vibrational spectroscopy (IR and Raman), multinuclear NMR (1H and 13C), and elemental analysis. The crystal structures of these compounds often exhibit interesting geometrical arrangements due to intramolecular hydrogen bonding, which plays a crucial role in their chemical behavior and potential applications (Lestard et al., 2015).
Coordination Chemistry and Metal Complex Formation
These thiourea derivatives are notable for their ability to form stable complexes with various metal ions, showcasing a wide range of coordination chemistry applications. The coordination behavior of these compounds with transition metal ions can yield complexes with differing geometries. This versatility is valuable in the synthesis of novel materials with potential uses in catalysis, materials science, and medicinal chemistry. For instance, the synthesis of thiourea-substituted derivatives and their complexes with metals like vanadium(IV, V) has been documented, where these complexes exhibit significant antibacterial activities (Farzanfar et al., 2015).
Antibacterial and Antimicrobial Activities
The antibacterial and antimicrobial properties of this compound derivatives are subjects of interest. These compounds, along with their metal complexes, are studied for their efficacy against various Gram-positive and Gram-negative bacterial strains. Some of these complexes have shown superior antibacterial activities compared to the free thiourea ligands, suggesting their potential as novel antimicrobial agents. The structural characteristics of these compounds, such as the presence of chloro and trifluoromethyl groups, may contribute to their bioactivity, offering pathways for designing new therapeutic agents (Farzanfar et al., 2015).
Mechanism of Action
Target of Action
Similar compounds have been known to act as organocatalysts in organic chemistry .
Mode of Action
It can be inferred from related compounds that one of the key features of these types of compounds is their ability to activate substrates and subsequently stabilize partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding .
Biochemical Pathways
It is known that similar compounds are used extensively in promoting organic transformations .
Pharmacokinetics
The compound’s predicted boiling point is 2457±350 °C, and its predicted density is 1429±006 g/cm3 . These properties may influence its bioavailability.
Result of Action
It is known that similar compounds play a very important role in the development of h-bond organocatalysts .
Action Environment
The compound’s predicted storage conditions are at 2-8°c , which suggests that temperature could be a significant environmental factor.
Safety and Hazards
Future Directions
Thiourea derivatives have received remarkable attention of researchers in view of their variable topological aspects, binding modes and broad spectrum promising pharmacological properties . Continuous advances have prompted researchers to present an overview of the last 2 years literature on this exciting family of compounds .
Biochemical Analysis
Biochemical Properties
It is known that thiourea derivatives have been screened for in vitro inhibition of α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) enzymes and for their antibacterial and antioxidant potentials . These compounds were very active (both in vitro and in vivo) against glucose-6-phosphatase (G6Pase) and moderately active against the other selected enzymes used in this study .
Cellular Effects
It is known that thiourea derivatives have shown promising antibacterial and antioxidant potential
Molecular Mechanism
It is known that thiourea derivatives have shown promising antibacterial and antioxidant potential
Dosage Effects in Animal Models
It is known that thiourea derivatives were fed to Swiss male albino mice to evaluate their toxicological effects
Properties
IUPAC Name |
N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3N3OS/c15-10-6-9(14(16,17)18)7-19-11(10)20-13(23)21-12(22)8-4-2-1-3-5-8/h1-7H,(H2,19,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMOFFCTMFVOOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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